Beta-Glucuronidase Inhibition: ~161-Fold Enhancement from 4-Methoxy Substitution Over Unsubstituted Phenyl Analog
The 4-methoxyphenyl substituent at the 2-position, as found in the target compound, confers a dramatic enhancement in beta-glucuronidase inhibitory potency compared to the unsubstituted 2-phenyl analog. In the same PubChem bioassay (AID 1153850), 2-(4-methoxyphenyl)-1H-quinazolin-4-one exhibited an IC50 of 1,100 nM, whereas 2-phenylquinazolin-4-ol showed an IC50 of 177,000 nM—an approximately 161-fold potency difference attributable to the presence of the 4-methoxy group . While direct data for the target compound (which additionally bears the 3-hydroxy group) are not available in this assay, the established SAR indicates that the 4-methoxy substitution is the primary driver of this potency gap, and the 3-hydroxy group is expected to further modulate activity based on class-level evidence from related quinazolinone enzyme inhibitors [1].
| Evidence Dimension | Beta-glucuronidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 not directly determined for 3-hydroxy-2-(4-methoxyphenyl)-4(3H)-quinazolinone; inferred from 2-(4-methoxyphenyl)-1H-quinazolin-4-one (IC50 = 1,100 nM) as the closest available analog sharing the 4-methoxyphenyl substituent |
| Comparator Or Baseline | 2-Phenylquinazolin-4-ol: IC50 = 177,000 nM |
| Quantified Difference | ~161-fold potency enhancement attributed to 4-methoxy substitution (1,100 nM vs. 177,000 nM) |
| Conditions | Beta-glucuronidase inhibition assay using p-nitrophenyl-beta-D-glucuronide as substrate; PubChem Bioassay AID 1153850 |
Why This Matters
Beta-glucuronidase is a validated target in cancer metabolism and drug-induced toxicity; the 4-methoxyphenyl substitution provides a >100-fold potency advantage that is essential for meaningful target engagement at pharmacologically relevant concentrations.
- [1] Khan, K.M., Saad, S.M., Shaikh, N.N., Hussain, S., Fakhri, M.I., Perveen, S., Taha, M., Choudhary, M.I. Synthesis and β-glucuronidase inhibitory activity of 2-arylquinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry, 2014, 22, 3449-3454. View Source
